b-L-Arabinopyranose

Description

Biological Context and Significance in Glycoscience

The significance of β-L-arabinopyranose in glycoscience stems from its role as a fundamental building block for a variety of complex carbohydrates essential for plant structure and function. L-arabinose, in its various linked forms, accounts for 5-10% of the cell wall saccharides in plants like Arabidopsis thaliana and rice. nih.gov It is an integral component of the plant cell wall matrix, found in pectic polysaccharides such as rhamnogalacturonan I (RG-I) and rhamnogalacturonan II (RG-II), as well as hemicelluloses like arabinoxylan and xyloglucan. nih.govresearchgate.netwikipedia.orgtaylorandfrancis.commdpi.com

Furthermore, L-arabinose is a major constituent of arabinogalactan-proteins (AGPs) and extensins, which are hydroxyproline-rich glycoproteins. nih.govfrontiersin.org AGPs are involved in numerous developmental processes, including cell-cell communication, hormone signaling, and salt tolerance. researchgate.net The carbohydrate portions of AGPs, which can constitute over 90% of the molecule's mass, consist of a galactose backbone with sidechains frequently terminating in α-L-Arabinofuranose. frontiersin.orgnih.gov Lesser amounts of β-L-arabinopyranose residues have also been identified in AGPs. nih.gov

Table 1: Key Polysaccharides and Glycoproteins Containing L-Arabinose

| Glycan | Type | Location/Function | L-Arabinose Form/Linkage |

| Rhamnogalacturonan I (RG-I) | Pectin (B1162225) | Primary cell wall; provides structural integrity and flexibility. taylorandfrancis.com | Side chains of α-1,5-linked L-arabinan attached to a rhamnose-galacturonic acid backbone. researchgate.netresearchgate.net |

| Rhamnogalacturonan II (RG-II) | Pectin | Primary cell wall; crucial for wall integrity through borate (B1201080) cross-linking. wikipedia.org | A minor but structurally essential component of complex side chains. nih.govwikipedia.org |

| Arabinoxylan | Hemicellulose | Primary and secondary cell walls, especially in grasses; structural support. nih.gov | α-L-Araf residues are attached to the β-1,4-xylan main chain. nih.gov |

| Arabinogalactan-Proteins (AGPs) | Proteoglycan | Cell wall, plasma membrane; roles in signaling, development, and cell adhesion. researchgate.netnih.govmdpi.com | Primarily terminal α-L-Araf on galactose side chains; some terminal β-L-Arap residues also present. nih.govnih.gov |

| Extensins | Glycoprotein | Cell wall; structural protein involved in cell wall assembly and defense. | L-arabinose oligosaccharides attached to hydroxyproline (B1673980) residues. nih.govnih.gov |

Evolutionary and Organismal Perspectives of L-Arabinose Metabolism

The metabolic pathways for synthesizing and catabolizing L-arabinose show significant diversity across the domains of life, reflecting distinct evolutionary trajectories. The pathway for L-arabinose synthesis is ancient, with evidence of its existence not only in land plants but also in various green algae, suggesting it was acquired early in plant evolution. nih.gov

In plants, L-arabinose is synthesized as UDP-β-L-arabinopyranose through two primary routes: a de novo pathway and a salvage pathway. pnas.orgfrontiersin.org The de novo pathway begins with UDP-glucose and proceeds through several enzymatic steps to form UDP-D-xylose, which is then converted to UDP-L-arabinopyranose by a UDP-D-xylose 4-epimerase in the Golgi apparatus. pnas.orgnih.gov The salvage pathway recycles free L-arabinose released from the turnover of cell wall polymers. nih.govpurdue.edu In this pathway, L-arabinose is first phosphorylated by an arabinokinase and then converted to UDP-L-arabinopyranose by a UDP-sugar pyrophosphorylase. frontiersin.orgpurdue.edu

In bacteria, such as Escherichia coli, L-arabinose is catabolized through a well-studied isomerase pathway regulated by the ara operon. wikipedia.orgjmb.or.kr This pathway involves three key enzymes encoded by the araA, araB, and araD genes. wikipedia.orgebsco.com L-arabinose is first converted to L-ribulose by L-arabinose isomerase (AraA). wikipedia.org L-ribulose is then phosphorylated to L-ribulose-5-phosphate by ribulokinase (AraB). wikipedia.org Finally, L-ribulose-5-phosphate 4-epimerase (AraD) converts it to D-xylulose-5-phosphate, which enters the central pentose (B10789219) phosphate (B84403) pathway. wikipedia.orgebsco.com This entire process is cofactor-independent. jmb.or.krresearchgate.net

In fungi, such as Aspergillus niger and Trichoderma reesei, a distinct oxidoreductive pathway is employed. nih.govacs.org This multi-step process begins with the reduction of L-arabinose to L-arabinitol, an NADPH-dependent reaction. acs.orgnih.gov This is followed by an NAD+-dependent oxidation to L-xylulose. acs.org A second reduction step, which is NADPH-dependent, converts L-xylulose to xylitol (B92547). acs.orgnih.gov Xylitol is then oxidized to D-xylulose in an NAD+-dependent reaction. acs.org Finally, D-xylulose is phosphorylated by xylulokinase to form D-xylulose-5-phosphate, which then enters the pentose phosphate pathway. nih.govacs.org Unlike the bacterial pathway, the fungal route is characterized by its reliance on both NADPH and NAD+ cofactors. acs.orgoup.com

Table 2: Comparison of L-Arabinose Metabolic Pathways

| Feature | Plant Pathway (Synthesis) | Bacterial Pathway (Catabolism) | Fungal Pathway (Catabolism) |

| Starting Substrate | UDP-D-glucose (de novo) or L-Arabinose (salvage) | L-Arabinose | L-Arabinose |

| End Product | UDP-L-Arabinopyranose | D-Xylulose-5-Phosphate | D-Xylulose-5-Phosphate |

| Key Intermediate(s) | UDP-D-Xylose, L-Arabinose-1-Phosphate nih.govfrontiersin.org | L-Ribulose, L-Ribulose-5-Phosphate wikipedia.org | L-Arabinitol, L-Xylulose, Xylitol, D-Xylulose nih.govacs.org |

| Key Enzymes | UDP-Xylose 4-epimerase, Arabinokinase, UDP-sugar pyrophosphorylase nih.govfrontiersin.org | L-Arabinose Isomerase (AraA), Ribulokinase (AraB), L-Ribulose-5-P 4-Epimerase (AraD) wikipedia.orgjmb.or.kr | L-Arabinose Reductase, L-Arabinitol Dehydrogenase, L-Xylulose Reductase, Xylitol Dehydrogenase, Xylulokinase nih.govacs.orgnih.gov |

| Cofactor Dependence | NAD+ (de novo pathway) frontiersin.org | None jmb.or.kr | NADPH and NAD+ acs.org |

| Primary Organisms | Plants, Algae nih.gov | Escherichia coli, Bacillus subtilis jmb.or.krtandfonline.com | Aspergillus niger, Trichoderma reesei nih.govacs.org |

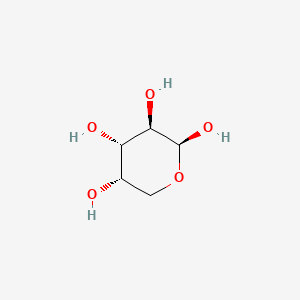

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5S)-oxane-2,3,4,5-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4+,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRBFZHDQGSBBOR-KLVWXMOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@H](O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201315644 | |

| Record name | β-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless powder; [Alfa Aesar MSDS], Solid | |

| Record name | L-Arabinopyranose | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21078 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

500.0 mg/mL | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7296-56-2, 87-72-9 | |

| Record name | β-L-Arabinopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7296-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-L-Arabinose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007296562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Arabinopyranose | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | β-L-Arabinopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201315644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arabinopyranose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.607 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-L-ARABINOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/194RG7YBRS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 160 °C | |

| Record name | L-Arabinose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000646 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Pathways of β L Arabinopyranose

De Novo Synthesis Pathways Leading to UDP-β-L-Arabinopyranose

The de novo synthesis of UDP-β-L-arabinopyranose is a crucial metabolic process in a variety of organisms, involving distinct pathways in prokaryotes and eukaryotes.

In the bacterium Campylobacter jejuni, a leading cause of foodborne illness, the biosynthesis of UDP-β-L-arabinopyranose is a key step in the formation of its capsular polysaccharide (CPS). nih.govresearchgate.net This polysaccharide is vital for the bacterium's ability to adhere to host cells and evade the immune system. nih.gov The pathway in C. jejuni serotype HS:15 involves a four-enzyme cascade to produce UDP-β-L-arabinofuranoside, the precursor for the CPS. nih.gov

The synthesis of UDP-β-L-arabinopyranose in C. jejuni proceeds as follows:

Oxidation: The pathway begins with the NAD+-dependent oxidation of UDP-α-D-glucose to UDP-α-D-glucuronate, catalyzed by UDP-α-D-glucose 6-dehydrogenase (HS15.18). nih.gov

Decarboxylation: UDP-α-D-glucuronate is then decarboxylated by UDP-α-D-glucuronate decarboxylase (HS15.19) to form UDP-α-D-xylose. nih.gov

Epimerization: Finally, UDP-α-D-xylose 4-epimerase (HS15.17) catalyzes the epimerization of UDP-α-D-xylose at the C4 position to produce UDP-β-L-arabinopyranose. nih.govresearchgate.netresearchgate.net

This prokaryotic pathway is distinct from the primary route in plants as it involves a decarboxylation step.

In eukaryotes such as plants and some protozoan parasites, UDP-β-L-arabinopyranose is synthesized through different mechanisms.

Plants: In the plant kingdom, UDP-L-arabinose is essential for the synthesis of cell wall components. frontiersin.orgfrontiersin.org The primary de novo pathway involves the epimerization of UDP-D-xylose. This reaction is catalyzed by UDP-D-xylose 4-epimerases (UXEs). For instance, in Arabidopsis, the enzyme AtMUR4 is a key player in this synthesis, which occurs mainly in the Golgi apparatus and cytosol. Bifunctional UDP-glucose 4-epimerases (UGEs) also contribute to the production of UDP-L-arabinose.

Additionally, plants possess a salvage pathway for L-arabinose. frontiersin.orgfrontiersin.org Free L-arabinose can be phosphorylated by an arabinokinase to form L-arabinose-1-phosphate. frontiersin.orgfrontiersin.org Subsequently, a UDP-sugar pyrophosphorylase (USP) with broad substrate specificity can convert L-arabinose-1-phosphate to UDP-L-arabinose. frontiersin.orgfrontiersin.org

Trypanosomatid Parasites: The cell surfaces of trypanosomatid parasites like Leishmania major and Trypanosoma cruzi are covered in a dense layer of glycoconjugates that are crucial for their survival and infectivity. nih.govnih.govcapes.gov.br Analysis of the sugar nucleotide pools in these parasites has revealed the presence of various nucleotide sugars. nih.govnih.govcapes.gov.br In Leishmania major, GDP-α-D-arabinopyranose has been identified, suggesting a distinct metabolic route compared to the UDP-linked arabinose found in plants and other organisms. nih.govnih.govcapes.gov.br The synthesis of UDP-Galactose is known to be essential for the survival of Trypanosoma cruzi and Trypanosoma brucei. tib.eu

Prokaryotic Biosynthetic Routes (e.g., Campylobacter jejuni)

Enzymatic Interconversion and Isomerization of Arabinose Forms

While L-arabinopyranose is the more thermodynamically stable form, L-arabinofuranose is the form predominantly incorporated into plant cell wall polysaccharides. oup.com This necessitates the enzymatic conversion between the two ring forms.

L-Arabinose Isomerase (EC 5.3.1.4)

L-arabinose isomerase (L-AI), systematically named β-L-arabinopyranose aldose-ketose-isomerase, is a crucial enzyme in the metabolic pathway of L-arabinose. qmul.ac.ukgenome.jp It is also known as L-arabinose ketol-isomerase and is commonly designated by its gene name, araA. qmul.ac.ukgenome.jp This intracellular enzyme primarily catalyzes the reversible isomerization of L-arabinose to L-ribulose. researchgate.netplos.org Beyond its main function, L-AI from various microbial sources has been shown to catalyze the conversion of D-galactose to D-tagatose, a rare sugar with potential as a low-calorie sweetener. researchgate.netplos.org

The fundamental reaction catalyzed by L-arabinose isomerase is the interconversion between an aldose (β-L-arabinopyranose) and a ketose (L-ribulose). qmul.ac.ukgenome.jp The reaction proceeds through an ene-diol intermediate mechanism. qmul.ac.ukgenome.jp The enzyme initially binds to the β-L-arabinopyranose form of the sugar and facilitates the opening of the pyranose ring to form a linear intermediate, which then undergoes isomerization. qmul.ac.ukgenome.jp

The catalytic activity of L-arabinose isomerase is dependent on the presence of divalent metal ions, which act as cofactors. qmul.ac.uk While the specific metal ion preference can vary between enzymes from different organisms, manganese (Mn²⁺) is often favored, particularly by the L-arabinose isomerase from Escherichia coli. qmul.ac.uk Other divalent cations like magnesium (Mg²⁺) and cobalt (Co²⁺) can also serve as cofactors, enhancing both the isomerization activity and the thermostability of the enzyme. researchgate.netplos.org For instance, the L-AI from Clostridium hylemonae requires 1 mM of Mg²⁺ for its optimal activity. researchgate.net The requirement for these metal ions is linked to maintaining the correct conformation for substrate binding and ensuring the structural stability of the enzyme, especially at higher temperatures. researchgate.net Due to the potential toxicity of cobalt, L-AIs that are either ion-independent or dependent on Mn²⁺ are considered more suitable for applications in the food industry. plos.org

| Enzyme Source | Optimal pH | Optimal Temperature | Required Cofactor(s) |

| Clostridium hylemonae | 7.0–7.5 | 50°C | 1 mM Mg²⁺ |

| Thermophilic/Hyperthermophilic sources (general) | 7.0–8.5 | Higher temperatures | Mn²⁺ and/or Co²⁺ |

The binding of the substrate, β-L-arabinopyranose, to L-arabinose isomerase occurs in a specific pocket within the enzyme's active site. qmul.ac.uk The enzyme specifically recognizes and binds the β-L-arabinopyranose anomer. qmul.ac.uk Following binding, the enzyme catalyzes the opening of the sugar ring to generate an open-chain conformation, which is a prerequisite for the isomerization reaction. qmul.ac.ukgenome.jp

Structural studies of related enzymes, such as xylose isomerase complexed with L-arabinose, provide insights into the binding mechanism. In xylose isomerase, L-arabinose binds in a linear form within the active site, positioned between two conserved tryptophan residues and coordinated to a catalytic metal ion (M1), a histidine residue (His54), and a lysine (B10760008) residue (Lys183). oup.comoup.com However, the binding position of L-arabinose can differ slightly from that of other sugars like D-xylose, which can affect the efficiency of the reaction. oup.com For the reaction to proceed efficiently, the substrate needs to be close to a second catalytic metal ion (M2). oup.com

The stereoselectivity of L-arabinose isomerase is primarily directed towards L-arabinose. However, many L-AIs exhibit promiscuous activity, meaning they can bind and convert other structurally similar sugars. uniprot.org A notable example is the isomerization of D-galactose to D-tagatose. qmul.ac.ukplos.org The ability of the enzyme to accommodate different substrates is influenced by the specific amino acid residues within the active site. nih.gov For instance, in thermophilic Geobacillus stearothermophilus L-arabinose isomerase (GSAI), residues such as D195, E261, and E333 have been identified as key to substrate binding. nih.gov Site-directed mutagenesis studies have shown that altering specific amino acid residues can enhance the enzyme's activity towards alternative substrates like D-galactose. researchgate.net

Neutron and X-ray crystallographic studies on xylose isomerase have revealed that for L-arabinose to be in a reactive state, it must be distorted into a high-energy conformation. researchgate.net This required distortion may contribute to the higher Michaelis constant (Kₘ) observed for L-arabinose compared to other substrates. researchgate.net

Biochemical Reaction and Cofactor Requirements

L-Arabinose 1-Dehydrogenase [NAD(P)⁺] (EC 1.1.1.376) in Oxidative Pathways

L-arabinose 1-dehydrogenase [NAD(P)⁺] (AraDH) is an enzyme that plays a key role in the non-phosphorylative, oxidative pathway of L-arabinose degradation in some bacteria and archaea. expasy.orgnih.gov This enzyme catalyzes the first step in this pathway, which is the oxidation of L-arabinose. nih.gov

The biochemical reaction catalyzed by AraDH involves the NAD(P)⁺-dependent oxidation of α-L-arabinopyranose to L-arabinono-1,4-lactone, with the concomitant reduction of NAD⁺ or NADP⁺ to NADH or NADPH, respectively. uniprot.orgexpasy.orguniprot.org The enzyme is specific for the α-L-arabinopyranose anomer of its substrate. expasy.org

Reaction: α-L-arabinopyranose + NAD(P)⁺ ⇌ L-arabinono-1,4-lactone + NAD(P)H + H⁺ expasy.orguniprot.org

Enzymes from different organisms show varying preferences for the nicotinamide (B372718) cofactor. For example, the AraDH from Azospirillum brasilense and the archaeon Haloferax volcanii prefer NADP⁺ over NAD⁺. expasy.org The enzyme from A. brasilense is also capable of efficiently catalyzing the oxidation of D-galactose in vitro. uniprot.orgexpasy.org

Structural and mutagenic analyses have identified several amino acid residues crucial for catalysis and substrate binding. In the AraDH from A. brasilense, Asn173 is important for catalysis, while Trp152, Trp231, and His119 are involved in substrate binding. nih.gov The preference for NADP⁺ over NAD⁺ is influenced by a pair of residues, Ser37 and Arg38. nih.gov

| Enzyme Source | Substrates | Cofactor Preference | Key Active Site Residues |

| Azospirillum brasilense | L-arabinose, D-galactose, D-talose, D-xylose | NADP⁺ > NAD⁺ | Asn173 (catalysis), Trp152, Trp231, His119 (substrate binding), Ser37, Arg38 (cofactor preference) |

| Haloferax volcanii | L-arabinose | NADP⁺ > NAD⁺ | Not specified |

The subsequent steps in this oxidative pathway involve the hydrolysis of L-arabinono-1,4-lactone to L-arabinonate by L-arabinonolactonase (EC 3.1.1.15), followed by further enzymatic conversions. qmul.ac.uk

Structural and Functional Integration of β L Arabinopyranose in Complex Carbohydrates

Contribution to Plant Cell Wall Polysaccharides and Glycoproteins

In the intricate and dynamic matrix of the plant cell wall, β-L-arabinopyranose is found as a constituent of several key polysaccharides and glycoproteins, where it influences the wall's structural integrity and assembly. usp.brnih.gov While L-arabinose is predominantly found in the furanose ring form in cell wall components, lesser amounts also exist as β-L-arabinopyranose residues. researchgate.net

Pectic rhamnogalacturonan I (RG-I) is a major component of pectin (B1162225), characterized by a backbone of repeating disaccharide units of rhamnose and galacturonic acid. biorxiv.org This backbone is decorated with side chains of neutral sugars, primarily arabinans and galactans. biorxiv.org While the majority of arabinose in these side chains is in the α-L-arabinofuranose form, a small but significant amount can be found as terminal β-L-arabinopyranose residues in some RG-I side chains. usp.br The presence of these terminal residues can influence the physical properties of pectin and its interactions with other cell wall components.

Glucuronoarabinoxylans (GAX) are the predominant hemicelluloses in the primary cell walls of grasses. asm.orgrsc.org They consist of a linear backbone of β-(1→4)-linked D-xylopyranosyl residues substituted with α-L-arabinofuranosyl and glucuronic acid residues. rsc.orgbiorxiv.org In some grass xylans, the arabinofuranose units can be further substituted, and while less common, the presence of β-L-arabinopyranose as a terminal modification has been noted in the complex branching patterns of these polysaccharides. nih.gov

Table 1: Occurrence of β-L-Arabinopyranose in Plant Cell Wall Polysaccharides

| Polysaccharide | Location of β-L-Arabinopyranose | Typical Linkage | Significance |

| Pectic Rhamnogalacturonan I (RG-I) | Terminal residue of some neutral sugar side chains. usp.br | Terminal | May influence pectin gel properties and intermolecular interactions. |

| Glucuronoarabinoxylans (GAX) | Terminal modification on arabinofuranosyl side chains in some species. nih.gov | Terminal | Contributes to the structural diversity and complexity of hemicelluloses. |

Arabinogalactan (B145846) proteins (AGPs) are a highly diverse class of hydroxyproline-rich glycoproteins found throughout the plant kingdom, implicated in various processes including cell proliferation, differentiation, and signaling. annualreviews.orgfrontiersin.org These proteins are heavily glycosylated, with the carbohydrate portion, known as a type II arabinogalactan, accounting for over 90% of the molecule's mass. frontiersin.org The basic structure of type II AGs is a β-1,3-galactan backbone with β-1,6-galactan side chains. nih.gov These side chains are further decorated with a variety of sugars, including a significant amount of arabinose. While α-L-arabinofuranose is the more common form, β-L-arabinopyranose is also a known constituent of AGP glycans, often found at terminal positions. researchgate.netnih.gov For instance, studies on wheat flour AGPs have identified β-L-arabinopyranose residues. nih.gov The hydrolysis of these specific residues is carried out by enzymes like β-L-arabinopyranosidases, highlighting their biological relevance. researchgate.netnih.gov

Research on Arabidopsis mutants has provided insights into the importance of β-L-arabinopyranose metabolism for normal plant development. researchgate.net For example, a mutation in a gene encoding a β-L-arabinopyranosidase (APSE), an enzyme that hydrolyzes β-L-arabinopyranosyl residues from AGPs, leads to an accumulation of these residues in the cell wall and results in diminished hypocotyl growth. researchgate.net This suggests that the removal and turnover of β-L-arabinopyranose from AGPs are crucial for proper cell wall remodeling during cell elongation and development. researchgate.net The structural integrity of the cell wall is a key factor in plant growth and defense, and the precise composition of its components, including minor sugars like β-L-arabinopyranose, is critical for these functions. upsc.sefrontiersin.org

Arabinogalactan Proteins (AGPs) and Their β-L-Arabinopyranose Content

Incorporation into Microbial and Parasitic Glycoconjugates with β-L-Arabinopyranose

β-L-Arabinopyranose is not exclusive to the plant kingdom; it is also a key component of specific glycoconjugates in certain microorganisms and parasites, where it plays critical roles in pathogenicity and host-parasite interactions.

In some pathogenic bacteria, L-arabinose is a component of the cell wall and is involved in modulating permeability and drug resistance. nih.gov For instance, in Mycobacterium tuberculosis, the cell wall is a complex structure containing arabinogalactan and lipoarabinomannan (LAM). nih.govacs.orgasm.organnualreviews.org The arabinan (B1173331) domains of these molecules are crucial for the structural integrity of the mycobacterial cell envelope. While the majority of arabinose is in the furanose form, the biosynthesis of these complex structures is a target for antitubercular drugs.

In the protozoan parasite Leishmania major, the major surface glycoconjugate is lipophosphoglycan (LPG). nih.govnih.gov The structure of LPG is modified during the parasite's life cycle. In the infective metacyclic stage, the LPG is capped with arabinopyranose residues. nih.govoup.complos.org These terminal arabinose caps (B75204) are thought to play a role in the detachment of the parasite from the sandfly midgut, a crucial step for transmission to a mammalian host. nih.govoup.com The donor for this arabinosylation is GDP-α-D-arabinopyranose. nih.gov It is important to note that in Leishmania, the arabinose is the D-enantiomer, in contrast to the L-enantiomer found in plants.

Table 2: β-L-Arabinopyranose in Microbial and Parasitic Glycoconjugates

| Organism | Glycoconjugate | Role of Arabinopyranose |

| Mycobacterium species | Arabinogalactan, Lipoarabinomannan (LAM) | Integral component of the cell wall arabinan domains, contributing to structural integrity. nih.govacs.orgresearchgate.net |

| Leishmania major (D-enantiomer) | Lipophosphoglycan (LPG) | Terminal caps on LPG side chains in the infective stage, involved in parasite detachment from the insect vector. nih.govnih.govoup.comlipidbank.jp |

Advanced Glycosylation Strategies for β-L-Arabinopyranose Derivatives

The synthesis of oligosaccharides containing specific linkages, such as the β-glycosidic linkage of L-arabinopyranose, is a significant challenge in carbohydrate chemistry. The development of stereoselective glycosylation methods is crucial for producing defined oligosaccharides for biological studies and as potential therapeutic agents.

Achieving stereoselectivity in glycosylation reactions is a central theme in synthetic carbohydrate chemistry. ethz.ch For the synthesis of β-L-arabinopyranosides, which are 1,2-cis glycosides, the challenge lies in overcoming the thermodynamic preference for the formation of the 1,2-trans product due to the anomeric effect. researchgate.net A variety of strategies have been developed to control the stereochemical outcome of glycosylation reactions.

One common approach is the use of participating neighboring groups at the C-2 position of the glycosyl donor, which typically leads to the formation of 1,2-trans glycosides. To achieve the 1,2-cis linkage, non-participating protecting groups are required at C-2. Methodologies such as the use of specific promoters and solvent systems, as well as intramolecular aglycon delivery (IAD), have been employed to achieve stereoselective synthesis of β-L-arabinopyranosides. researchgate.netnih.gov The IAD strategy involves tethering the glycosyl acceptor to the donor, which then delivers the acceptor to the anomeric center from a specific face, thereby controlling the stereochemistry. nih.gov Other advanced methods include the use of specific catalysts and glycosyl donors with tailored reactivity. researchgate.netnih.govmdpi.com For instance, a facile one-pot approach towards β-L-Ara4N glycosyl H-phosphonates has been reported, which involves anomeric deallylation followed by phosphitylation with retention of configuration. acs.org

Table 3: Methodologies for Stereoselective Synthesis of β-L-Arabinopyranosides

| Methodology | Principle | Key Features |

| Intramolecular Aglycon Delivery (IAD) | The glycosyl acceptor is temporarily tethered to the donor, directing glycosylation to a specific face of the anomeric center. nih.gov | High stereoselectivity for 1,2-cis linkages. Requires synthesis of a tethered precursor. |

| Use of Non-Participating Protecting Groups | Protecting groups at C-2 that do not form a cyclic intermediate with the anomeric center, allowing for kinetic control of glycosylation. researchgate.net | Relies on careful choice of donor, acceptor, and reaction conditions to favor the β-anomer. |

| Anomeric Deallylation/Phosphitylation | A one-pot method involving isomerization of a β-allyl glycoside, ozonolysis, and subsequent phosphitylation. acs.org | Provides exclusively β-configured products with retention of stereochemistry. |

Enzymatic and Chemoenzymatic Approaches for Nucleotide Sugar and Oligosaccharide Synthesis

The biosynthesis of complex carbohydrates containing β-L-arabinopyranose is a sophisticated process reliant on the availability of activated sugar donors, primarily uridine (B1682114) diphosphate-β-L-arabinopyranose (UDP-L-Arap), and the precise action of specific glycosyltransferases. The generation of UDP-L-Arap and its subsequent use in oligosaccharide assembly can be achieved through purely enzymatic pathways found in nature or through combined chemical and enzymatic (chemoenzymatic) strategies developed in the laboratory. These approaches are fundamental for studying the structure and function of arabinopyranose-containing glycans.

Nucleotide Sugar Synthesis: UDP-β-L-Arabinopyranose

The central precursor for the enzymatic incorporation of L-arabinopyranose is UDP-L-Arap. Organisms have evolved two main routes for its synthesis: a de novo pathway and a salvage pathway. These natural pathways have inspired chemoenzymatic methods that offer greater flexibility for producing this key nucleotide sugar and its analogs. nih.gov

De Novo Pathway: In plants, the primary de novo synthesis of UDP-L-Arap involves the epimerization of UDP-D-xylose (UDP-Xyl). nih.gov This reaction is catalyzed by the enzyme UDP-D-xylose-4-epimerase (UXE), which reversibly converts the D-xylo configuration to the L-arabino configuration at the C4 position. nih.gov An enzyme preparation from wheat germ, for instance, has been successfully used to convert UDP-D-xylose into UDP-β-L-arabinopyranose, which was identified by NMR analysis. nih.gov

Salvage Pathway and Chemoenzymatic Approaches: The salvage pathway recycles free L-arabinose released from glycan turnover. This pathway has been harnessed for chemoenzymatic synthesis. These methods typically involve two key steps: the chemical or enzymatic phosphorylation of L-arabinose to L-arabinose-1-phosphate, followed by the enzymatic transfer of a uridyl group from UTP, a reaction catalyzed by a UDP-sugar pyrophosphorylase (USP). nih.govnih.gov

A facile, three-step chemoenzymatic procedure has been developed that begins with the chemical synthesis of L-arabinose-1-phosphate from L-arabinose via a β-glycosylsulfonylhydrazide intermediate. nih.gov The resulting mixture of sugar-1-phosphate anomers can then be directly used in the next step, where the stereoselectivity of a USP ensures the exclusive formation of the biologically active UDP-β-L-arabinopyranose. nih.gov USPs with broad substrate specificity, such as those from Arabidopsis thaliana (AtUSP) and pea sprouts (Pisum sativum, PsUSP), are particularly effective for this purpose, as they recognize L-arabinose-1-phosphate as a substrate. nih.govtandfonline.com For example, PsUSP has an apparent Km value of 0.96 mM for L-arabinose 1-phosphate. nih.gov

Below is a summary of key enzymes involved in the synthesis of UDP-β-L-arabinopyranose.

| Enzyme | Source Organism | Pathway | Substrate(s) | Product | Key Findings |

| UDP-D-xylose-4-epimerase (UXE) | Triticum aestivum (Wheat) | De novo | UDP-D-xylose | UDP-β-L-arabinopyranose | Enzyme preparation efficiently generates UDP-L-Arap for biosynthetic studies. nih.gov |

| UDP-sugar pyrophosphorylase (USP) | Pisum sativum (Pea) | Salvage / Chemoenzymatic | L-arabinose-1-phosphate, UTP | UDP-β-L-arabinopyranose | Exhibits broad substrate specificity; Apparent Km for L-arabinose-1-P is 0.96 mM. nih.gov |

| UDP-sugar pyrophosphorylase (AtUSP) | Arabidopsis thaliana | Salvage / Chemoenzymatic | L-arabinose-1-phosphate, UTP | UDP-β-L-arabinopyranose | Essential for pollen development; shows broad specificity for various sugar-1-phosphates. tandfonline.com |

| UDP-sugar pyrophosphorylase (BiUSP) | Bifidobacterium infantis | Chemoenzymatic | L-arabinose-1-phosphate, UTP | UDP-β-L-arabinopyranose | Can effectively convert chemically synthesized L-arabinose-1-P to UDP-β-L-arabinose. researchgate.net |

Oligosaccharide Synthesis

Once UDP-β-L-arabinopyranose is available, specific glycosyltransferases (GTs) catalyze the transfer of the arabinopyranosyl residue to an acceptor molecule, forming a defined glycosidic linkage. The characterization of these enzymes is crucial for understanding how complex glycans are assembled in nature and for leveraging them in synthetic applications.

Research has identified L-arabinopyranosyltransferases in various organisms. For example, microsomal membranes from mung bean (Vigna radiata) have been shown to contain a β-(1→3)-arabinopyranosyltransferase activity. frontiersin.org This enzyme transfers arabinopyranose units, presumably from UDP-L-Arap, onto linear arabinan chains. frontiersin.org

In some Gram-negative bacteria, a modified form of L-arabinopyranose is transferred to lipid A, a component of the outer membrane lipopolysaccharide (LPS). The enzyme ArnT (also known as PmrK) from Salmonella typhimurium is an integral membrane protein that transfers 4-amino-4-deoxy-L-arabinose from an undecaprenyl phosphate-linked donor to lipid A. qmul.ac.ukgenome.jp This modification helps the bacteria resist cationic antimicrobial peptides. While the donor is not a nucleotide sugar directly, this system highlights a specialized enzymatic strategy for incorporating arabinopyranosyl-like moieties into complex structures. The diversity-oriented chemical synthesis of LPS inner core oligosaccharides has also been achieved, including structures containing 4-amino-4-deoxy-β-L-arabinose (Ara4N), providing critical tools for immunological studies. nih.govacs.org

The table below details examples of enzymes involved in the synthesis of oligosaccharides containing β-L-arabinopyranose or its derivatives.

| Enzyme/Activity | Source Organism/System | Donor Substrate (Inferred/Actual) | Acceptor Substrate | Linkage Formed / Product | Research Context |

| β-(1→3)-Arabinopyranosyltransferase | Vigna radiata (Mung bean) | UDP-β-L-arabinopyranose | Linear arabinan chains | β-(1→3) | Demonstrates enzymatic basis for arabinopyranosyl side chains on plant polysaccharides. frontiersin.org |

| ArnT (PmrK) | Salmonella typhimurium | Undecaprenyl phosphate-α-L-Ara4N | Lipid A | α-L-Ara4N-(1→P) | Confers polymyxin (B74138) resistance by modifying the bacterial outer membrane. qmul.ac.ukgenome.jpwikipedia.org |

| Diversity-Oriented Chemical Synthesis | N/A (Chemical method) | Activated Ara4N monosaccharide | Hep-Kdo disaccharide | β-L-Ara4N-(1→8)-Kdo | Provides access to complex bacterial LPS inner core structures for immunological research. nih.govacs.org |

Enzymatic Degradation and Catabolism of β L Arabinopyranose Containing Polysaccharides

Characterization of β-L-Arabinopyranosidases (e.g., Glycoside Hydrolase Family 27)

β-L-arabinopyranosidases are enzymes that specifically cleave terminal, non-reducing β-L-arabinopyranosyl residues from polysaccharides. A notable family of enzymes exhibiting this activity is the Glycoside Hydrolase Family 27 (GH27). While historically associated with α-D-galactosidase activity, several members of the GH27 family have been identified and characterized as β-L-arabinopyranosidases. plos.org These enzymes are crucial for degrading complex polysaccharides like arabinogalactan (B145846) proteins (AGPs), which are involved in plant growth and development. researchgate.net

Microorganisms from various environments, including soil and the human gut, produce GH27 β-L-arabinopyranosidases. For instance, the soil bacterium Chitinophaga pinensis produces a specific GH27 β-L-arabinopyranosidase, CpArap27, when grown on arabinogalactan. plos.org Similarly, Streptomyces avermitilis secretes a 64-kDa β-L-arabinopyranosidase belonging to the GH27 family. researchgate.net Other examples include enzymes from Geobacillus stearothermophilus T-6, a thermophilic soil bacterium, and the fungus Fusarium oxysporum. nih.govnih.gov Bifunctional enzymes with both β-L-arabinopyranosidase and other glycosidase activities have also been identified, such as a β-galactosidase/α-L-arabinopyranosidase from Paenibacillus polymyxa KF-1 belonging to GH family 42, and an α‐l‐arabinopyranosidase/β‐d‐galactosidase from Bifidobacterium longum H-1. mdpi.comoup.com

β-L-arabinopyranosidases exhibit specificity for β-L-arabinopyranosyl linkages. Their activity on natural polymers varies depending on the enzyme's origin and the substrate's structure. For example, the recombinant β-L-arabinopyranosidase from S. avermitilis can remove 45% of the L-arabinose from larch arabinogalactan but only 0.1% from gum arabic. researchgate.net In Arabidopsis thaliana, an enzyme named β-L-ARAPASE (APSE) specifically hydrolyzes β-L-arabinopyranosyl residues from AGPs, releasing L-arabinose from both gum arabic and larch arabinogalactan. nih.govresearchgate.net Another Arabidopsis enzyme, α-GALACTOSIDASE 3 (AGAL3), primarily an α-galactosidase, also shows weak β-L-arabinopyranosidase activity. nih.govresearchgate.net

The β-L-arabinopyranosidase from Geobacillus stearothermophilus T-6 is an intracellular enzyme that acts on short decorated oligosaccharides produced by extracellular enzymes. nih.gov In Bifidobacterium breve K-110, a human intestinal anaerobe, two distinct enzymes, an α-L-arabinopyranosidase and an α-L-arabinofuranosidase, have been purified and shown to metabolize ginsenosides (B1230088) Rb2 and Rc, respectively. asm.org The α-L-arabinopyranosidase from B. breve K-110 specifically hydrolyzes the α-L-arabinopyranoside linkage in ginsenoside Rb2. asm.org

Table 1: Substrate Specificity of Various β-L-Arabinopyranosidases

| Enzyme Source | Family | Substrates Hydrolyzed | Natural Polymers Acted Upon |

| Streptomyces avermitilis | GH27 | p-nitrophenyl-β-L-arabinopyranoside | Larch arabinogalactan, Gum arabic |

| Chitinophaga pinensis (CpArap27) | GH27 | β-L-arabinopyranosides | Arabinogalactan |

| Arabidopsis thaliana (APSE) | GH27 | β-L-arabinopyranosyl residues | Gum arabic, Larch arabinogalactan |

| Arabidopsis thaliana (AGAL3) | GH27 | α-galactosyl residues, weak activity on β-L-arabinopyranosyl residues | Not specified |

| Paenibacillus polymyxa KF-1 (PpBGal42A) | GH42 | pNP-β-D-galactoside, pNP-α-L-arabinopyranoside | Citrus pectin (B1162225) (with pectinase), Ginsenoside Rb2 |

| Bifidobacterium longum H-1 (Apy-H1) | - | pNP-αL-Ap, pNP-βD-Ga | Ginsenoside Rb2 |

| Bifidobacterium breve K-110 | - | α-L-arabinopyranoside linkage | Ginsenoside Rb2 |

Data compiled from multiple sources. plos.orgresearchgate.netnih.govmdpi.comoup.comasm.org

GH27 family enzymes, including β-L-arabinopyranosidases, typically operate through a retaining double-displacement mechanism. cazypedia.org This involves the formation of a covalent glycosyl-enzyme intermediate. cazypedia.org The catalytic residues are generally two conserved aspartic acid residues that function as the catalytic nucleophile and the acid/base catalyst. ebi.ac.uk

The structural similarity between β-L-arabinopyranose and α-D-galactose explains why enzymes from the same family can act on both substrates. nih.gov X-ray crystallographic analysis of the β-L-arabinopyranosidase from S. avermitilis (SaArap27A) revealed a catalytic domain characteristic of the GH27 family. researchgate.netresearchgate.net Comparison with an α-D-galactosidase structure showed that a single amino acid substitution (aspartic acid to glutamic acid) in the catalytic pocket is critical for differentiating between the two substrates. researchgate.netnih.gov Specifically, a space that accommodates the hydroxymethyl group on the C-5 carbon of D-galactose in α-galactosidases is altered in the β-L-arabinopyranosidase. researchgate.netnih.gov Mutagenesis studies confirmed that this specific residue is crucial for modulating the enzyme's activity. researchgate.netnih.gov Similarly, structural analysis of a β-L-arabinopyranosidase from Geobacillus stearothermophilus T-6 (Abp) also identified the catalytic aspartic acid residues within the N-terminal TIM-barrel domain. researchgate.net

Kinetic parameters for some β-L-arabinopyranosidases have been determined. The recombinant enzyme from S. avermitilis showed a specific activity of 18 µmol/min/mg towards p-nitrophenyl-β-L-arabinopyranoside, which was 67 times higher than its activity towards the corresponding α-D-galactopyranoside substrate. researchgate.net

Substrate Specificity and Hydrolytic Activity on Natural Polymers

Synergistic Action of Multi-Enzyme Systems in Arabinan (B1173331) and Arabinoxylan Deconstruction

The complete degradation of complex heteropolysaccharides like arabinan and arabinoxylan requires the synergistic action of a consortium of enzymes. nih.govnih.govmdpi.com These multi-enzyme systems include main-chain cleaving enzymes and accessory debranching enzymes that work in concert to efficiently break down the polysaccharide into its constituent monosaccharides. portlandpress.com

For arabinan deconstruction, the primary enzymes involved are endo-1,5-α-L-arabinanases (EC 3.2.1.99) and α-L-arabinofuranosidases (EC 3.2.1.55). nih.govasm.org α-L-arabinofuranosidases remove arabinose side chains, making the main α-1,5-linked arabinan backbone accessible to endo-arabinanases. nih.govasm.org This synergistic relationship has been demonstrated in several studies. For example, a 2.5-fold increase in arabinose release from branched arabinan was observed when an endo-arabinanase (CpAbn43A) and an α-arabinofuranosidase (CpAbf51A) from Caldanaerobius polysaccharolyticus were used together compared to the individual enzymes. nih.govnih.gov Similarly, the simultaneous treatment of sugar beet arabinan with an α-L-arabinofuranosidase from Geobacillus sp. and an endo-arabinanase from Bacillus licheniformis resulted in a significantly higher release of L-arabinose (91.2%) compared to individual enzyme treatments. jmb.or.krjmb.or.kr

In the degradation of arabinoxylan, a polymer with a β-1,4-linked xylose backbone decorated with arabinose side chains, the key enzymes are endo-β-1,4-xylanases (EC 3.2.1.8), β-xylosidases (EC 3.2.1.37), and α-L-arabinofuranosidases. nih.govmdpi.com The removal of arabinose substitutions by α-L-arabinofuranosidases enhances the activity of xylanases, which often have low tolerance for substituted xylans. portlandpress.com For instance, a synergistic effect was observed when a GH10 endoxylanase was combined with a GH51 arabinofuranosidase on various xylan (B1165943) substrates. portlandpress.com The addition of β-xylosidases further improves the efficiency by hydrolyzing the resulting xylo-oligosaccharides into xylose, thereby reducing product inhibition of the xylanases. portlandpress.com Other accessory enzymes like feruloyl esterases, which cleave ferulic acid residues cross-linking arabinoxylan chains, also act synergistically with xylanases to enhance polysaccharide degradation. researchgate.net

Table 2: Examples of Synergistic Enzyme Combinations for Polysaccharide Degradation

| Polysaccharide | Primary Enzymes | Accessory Enzymes | Observed Synergistic Effect |

| Arabinan | Endo-1,5-α-L-arabinanase | α-L-arabinofuranosidase | Increased release of L-arabinose |

| Arabinoxylan | Endo-β-1,4-xylanase | α-L-arabinofuranosidase, β-xylosidase, Feruloyl esterase | Enhanced hydrolysis of xylan backbone and release of constituent sugars |

| Glucuronoarabinoxylan | Xylanase | α-glucuronidase, α-L-arabinofuranosidase, β-xylosidase | Almost complete conversion to monosaccharides |

Data compiled from multiple sources. nih.govnih.govmdpi.comportlandpress.comasm.orgjmb.or.krjmb.or.krresearchgate.netdiva-portal.org

Microbial Catabolic Pathways for L-Arabinose Utilization

Once L-arabinose is released from polysaccharides, microorganisms utilize specific catabolic pathways to convert it into central metabolic intermediates. Two primary pathways for L-arabinose catabolism are known: one in bacteria and another in fungi. acs.orgjmb.or.kr Both pathways ultimately convert L-arabinose to D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. researchgate.netontosight.ai

The bacterial pathway for L-arabinose catabolism is a relatively simple, redox-neutral process involving three enzymes:

L-arabinose isomerase (EC 5.3.1.4): Converts L-arabinose to L-ribulose.

L-ribulokinase (EC 2.7.1.16): Phosphorylates L-ribulose to L-ribulose-5-phosphate.

L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4): Converts L-ribulose-5-phosphate to D-xylulose-5-phosphate. acs.orgjmb.or.kr

The fungal pathway is more complex and involves a series of reduction and oxidation steps, requiring both NADPH and NAD+ as cofactors:

Aldose reductase (EC 1.1.1.21): Reduces L-arabinose to L-arabinitol (NADPH-dependent).

L-arabinitol 4-dehydrogenase (EC 1.1.1.12): Oxidizes L-arabinitol to L-xylulose (NAD+-dependent).

L-xylulose reductase (EC 1.1.1.10): Reduces L-xylulose to xylitol (B92547) (NADPH-dependent).

Xylitol dehydrogenase (EC 1.1.1.9): Oxidizes xylitol to D-xylulose (NAD+-dependent).

Xylulokinase (EC 2.7.1.4): Phosphorylates D-xylulose to D-xylulose-5-phosphate. acs.orgmicrobiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.org

The genes encoding the enzymes of both pathways have been identified and characterized in various microorganisms. acs.orgjmb.or.krmicrobiologyresearch.org For example, the fungal pathway has been elucidated in species like Aspergillus niger and Trichoderma reesei (Hypocrea jecorina). acs.orgmicrobiologyresearch.orgmicrobiologyresearch.orgmicrobiologyresearch.orgasm.org The requirement for both NADPH and NAD+ in the fungal pathway can lead to redox imbalances, particularly under oxygen-limited conditions. jmb.or.kr

Advanced Research Methodologies for β L Arabinopyranose Characterization

Spectroscopic Characterization Techniques for β-L-Arabinopyranose and its Glycoconjugates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. For β-L-arabinopyranose, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are crucial for assigning the anomeric configuration (α or β) and the specific linkages within oligosaccharides and polysaccharides. nih.govunimo.it

In ¹H NMR spectra, the anomeric proton (H-1) signal is particularly informative. The coupling constant between H-1 and H-2 (³JH1,H2) can distinguish between anomers. unimo.it For instance, a larger coupling constant is typically associated with a diaxial relationship, often seen in β-anomers, while a smaller coupling constant suggests an axial-equatorial or equatorial-equatorial relationship, characteristic of α-anomers. unimo.it For L-arabinose, the α-anomer has been reported with a ³JH1,H2 of 6.2 Hz. uqac.ca

¹³C NMR spectroscopy provides complementary information, with the chemical shift of the anomeric carbon (C-1) being a key indicator of the anomeric configuration. Generally, the C-1 resonance of a β-anomer appears at a higher field (lower ppm value) compared to its α-counterpart. nih.gov Upon glycosylation, the chemical shifts of the carbons at the anomeric and linkage positions shift downfield by 4–10 ppm. unimo.it In vivo ¹³C NMR studies have identified the resonances for the α- and β-pyranose forms of L-[2-¹³C]arabinose at 72.49 and 69.11 ppm, respectively. nih.gov

2D NMR techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, thereby confirming linkage positions and the sequence of monosaccharides in a glycoconjugate. uqac.carsc.org For example, an HMBC experiment can show a correlation between the anomeric proton of one sugar residue and the carbon atom of the adjacent residue to which it is linked. uqac.ca

Table 1: Representative ¹³C and ¹H NMR Chemical Shifts (ppm) for L-Arabinopyranose Residues This table presents a compilation of reported NMR chemical shift values. Actual values can vary based on solvent, temperature, and the specific glycoconjugate structure.

| Residue | Configuration | C1 | H1 | C2 | H2 | C3 | H3 | C4 | H4 | C5 | H5 | Source |

|---|---|---|---|---|---|---|---|---|---|---|---|---|

| β-L-Arap-(1→ | →4)-β-L-Arap-(1→ | 108.4 | 4.53 | 72.2 | 3.78 | 73.9 | 3.69 | 83.3 | 4.12 | 62.8 | 3.93/3.67 | researchgate.net |

| β-L-Arap-(1→ | →2,4)-β-L-Arap-(1→ | 108.6 | 4.68 | 81.4 | 3.95 | 73.8 | 3.88 | 83.1 | 4.15 | 62.7 | 3.95/3.71 | researchgate.net |

| L-[2-¹³C]arabinose | β-pyranose | - | - | 69.11 | - | - | - | - | - | - | - | nih.gov |

| L-[2-¹³C]arabinose | α-pyranose | - | - | 72.49 | - | - | - | - | - | - | - | nih.gov |

Mass spectrometry (MS) is a cornerstone technique for the analysis of carbohydrates, providing information on molecular weight, monosaccharide composition, sequence, and branching patterns of oligosaccharides and polysaccharides. researchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are frequently used for profiling β-L-arabinopyranose-containing glycoconjugates. researchgate.net

Oligosaccharide Mass Profiling (OLIMP) combines enzymatic digestion with MS to generate reproducible structural information. springernature.com Tandem mass spectrometry (MS/MS) experiments, often involving collision-induced dissociation (CID), are used to fragment the parent ions, yielding a wealth of structural data. The resulting fragment ions (e.g., B, C, Y, and Z ions) reveal the sequence of monosaccharides and the positions of glycosidic linkages. frontiersin.orgnih.gov For instance, specific fragment ions can be indicative of O-2 or O-3 linked arabinose. frontiersin.orgfrontiersin.org ESI-MSn, which involves multiple stages of mass analysis, has been used to characterize complex mixtures of arabinoxylan oligosaccharides without prior separation. frontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anomeric and Linkage Analysis

High-Resolution Chromatographic Separation and Quantification (e.g., HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and selective method for the separation and quantification of carbohydrates, including β-L-arabinopyranose, without the need for derivatization. nih.govacs.org This technique is particularly well-suited for analyzing complex mixtures of monosaccharides and oligosaccharides released from glycoconjugates. nih.gov

The separation is typically achieved on a specialized anion-exchange column (e.g., Dionex CarboPac series) using a high pH mobile phase, which ionizes the hydroxyl groups of the carbohydrates, allowing them to interact with the stationary phase. nih.govresearchgate.net A gradient of sodium hydroxide (B78521) and sodium acetate (B1210297) is often used for elution. nih.gov Pulsed Amperometric Detection provides direct and highly sensitive detection of the eluted carbohydrates by measuring the current generated from their oxidation at the surface of a gold electrode. ncsu.edu

HPAEC-PAD has been successfully used to quantify the amount of L-arabinose released from polysaccharides after enzymatic hydrolysis and to monitor its consumption in fermentation processes. nih.govnih.gov The method demonstrates excellent linearity, with detection limits often in the low micromolar to nanomolar range, making it a powerful tool for the precise quantification of β-L-arabinopyranose in various biological and industrial samples. ncsu.educhromatographyonline.com

Table 2: HPAEC-PAD Method Parameters for Arabinose Analysis This table provides examples of parameters used in HPAEC-PAD analysis. Optimal conditions can vary depending on the specific instrument, column, and sample matrix.

| Parameter | Description | Source |

|---|---|---|

| Column | Dionex CarboPac PA1 or PA10 | ncsu.edunih.gov |

| Eluent A | 0.1 M NaOH | nih.gov |

| Eluent B | 0.5 M Sodium Acetate in 0.1 M NaOH | nih.gov |

| Flow Rate | 0.2 - 1.0 mL/min | acs.orgnih.gov |

| Detection | Pulsed Amperometric Detection (PAD) | acs.orgresearchgate.net |

| Linear Range (example) | 0.1 to 12.5 mg/L | ncsu.edu |

| LOD (example) | 4.91 to 18.75 µg/L | ncsu.edu |

Computational Studies on Conformational Landscapes and Enzyme Interactions

Computational chemistry provides invaluable insights into the dynamic behavior of β-L-arabinopyranose, its conformational preferences, and its interactions with enzymes, complementing experimental data. mdpi.comsfu.ca

The flexibility of the pyranose ring means that β-L-arabinopyranose can adopt various conformations, such as chair (¹C₄, ⁴C₁) and skew-boat forms. Molecular mechanics (MM) and quantum chemical calculations are employed to explore the conformational free energy landscape of the molecule. whiterose.ac.uktandfonline.comwavefun.com These methods calculate the potential energy of different conformations, helping to predict the most stable and biologically relevant shapes. unipd.it

Ab initio metadynamics simulations have been used to compare the conformational free energy profile of β-L-arabinofuranose derivatives to the natural substrate. whiterose.ac.uk Such studies revealed that inhibitor molecules might require more energy to adopt certain conformations compared to the natural sugar. whiterose.ac.uk For β-L-arabinopyranose derivatives, calculations have suggested that the pyranose ring conformation can be close to a half-chair (⁵H₄). tandfonline.com These computational approaches are crucial for understanding how the sugar's shape influences its recognition and processing by enzymes. acs.orgoup.com

Computational modeling, including molecular docking and molecular dynamics (MD) simulations, is used to investigate how β-L-arabinopyranose binds to the active site of enzymes and the mechanisms of catalysis. whiterose.ac.uk These models can predict the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the enzyme-substrate complex. researchgate.net

For example, modeling studies have shown that for an L-arabinose isomerase to bind β-L-arabinopyranose, the sugar is forced into a high-energy skew-boat conformation (⁵S₁), which can explain a lower binding affinity. researchgate.net Docking studies can identify key amino acid residues involved in substrate binding and catalysis. ebi.ac.uk L-arabinose binding can induce conformational changes in regulatory proteins, affecting their ability to bind to DNA and control gene expression. oup.com These computational insights are instrumental in understanding enzyme specificity and in the rational design of enzyme inhibitors or engineered enzymes with improved catalytic properties. nih.gov

Biological and Biomedical Research Applications of β L Arabinopyranose Metabolism and Glycosylation

Immunological Significance of Arabinose-Containing Glycans in Host-Pathogen Interactions and Immune Modulation

Arabinose-containing glycans, present on the surfaces of various microorganisms and plants, are crucial molecules in the dialogue between a host and a potential pathogen. The host immune system has evolved to recognize these and other microbial glycan structures, initiating responses that can lead to pathogen clearance or, in some cases, be manipulated by the microbe to its own advantage.

Arabinose-containing structures can significantly influence host immune responses. In the context of bacterial infections, L-arabinose can act as both a nutrient and a regulatory signal that modulates the pathogen's virulence, thereby altering the host's immune interaction.

Bacterial Virulence Regulation: Research on Salmonella Typhimurium has shown that the bacterium can utilize L-arabinose to repress the expression of its type III secretion system 1 (T3SS-1), a key virulence factor. researchgate.nettandfonline.com This repression occurs through the negative regulation of the cyclic AMP (cAMP)-cAMP receptor protein (CRP) complex. researchgate.nettandfonline.com By silencing these virulence genes, Salmonella may sacrifice some of its invasive potential to support rapid initial growth and expansion within the host gut, ultimately compensating for the reduced virulence. researchgate.nettandfonline.com This suggests a sophisticated mechanism where the pathogen balances virulence and growth in response to environmental cues like the presence of L-arabinose. researchgate.netresearchgate.net

Plant Immune Responses: In plants, arabinosylation of hydroxyproline-rich glycoproteins known as extensins is critical for cell wall integrity and defense. nih.gov Studies using Arabidopsis thaliana mutants with impaired extensin arabinosylation revealed an altered immune response when challenged with elicitors like flagellin. nih.gov Furthermore, these mutants showed increased susceptibility to root colonization by the oomycete pathogen Phytophthora parasitica, providing direct evidence that proper arabinosylation of cell wall components is essential for limiting pathogen invasion. nih.gov

Modulation of Dendritic Cells: Glycans from pathogens can directly modulate the function of dendritic cells (DCs), which are pivotal in shaping the adaptive immune response. plos.org While specific research on β-L-arabinopyranose is ongoing, studies on glycans from the helminth Fasciola hepatica show they can induce a semi-mature DC phenotype that produces the anti-inflammatory cytokine IL-10. plos.org This highlights a general mechanism by which pathogen glycans can steer the immune response toward a profile that favors parasite survival. plos.org

The innate immune system relies on pattern recognition receptors (PRRs) to detect conserved microbial molecules, including glycans. oup.commdpi.com These receptors, such as C-type lectins (CTLs) and Toll-like receptors (TLRs), recognize specific carbohydrate structures, triggering downstream signaling cascades that initiate immune defenses. oup.commdpi.com

Glycan-binding proteins (GBPs) on immune cells are highly sensitive to subtle variations in glycan structure, allowing them to distinguish between host ("self"), pathogen ("non-self"), and altered host ("modified self") cells. mdpi.com While many immune receptors like DC-SIGN are known to bind mannose-containing structures on mycobacterial surfaces, the recognition of arabinofuranose residues—a highly immunogenic component of mycobacterial lipoarabinomannan (LAM)—is also critical. acs.org The innate and adaptive immune systems appear to have evolved to recognize different sets of mycobacterial glycans, underscoring the complexity of glycan-mediated immunity. acs.org The interaction between pathogen glycans and host immune receptors is a central event that can determine the outcome of an infection, leading to either successful pathogen clearance or immune evasion. nih.gov

Elucidation of Immune Response Pathways Modulated by Arabinosylated Structures

Glycoengineering Strategies for Recombinant Protein Therapeutics Involving β-L-Arabinopyranose

Glycoengineering, the modification of glycan structures on proteins, is a powerful strategy for improving the efficacy and properties of therapeutic glycoproteins like monoclonal antibodies (mAbs). frontiersin.org A novel approach involves the strategic replacement of fucose with arabinose on the N-glycans of these proteins.

The absence of core fucose on the N-glycans of immunoglobulin G (IgG) antibodies is known to significantly enhance their antibody-dependent cell-mediated cytotoxicity (ADCC), a crucial mechanism for killing cancer cells. tandfonline.comnih.govnih.gov Researchers have developed a simple and effective method to achieve a similar, or even improved, functional outcome by replacing fucose with arabinose.

This is accomplished by supplementing the cell culture media of Chinese hamster ovary (CHO) cells—a common production platform for therapeutic proteins—with D-arabinose (note the use of the D-isomer). tandfonline.comnih.govnih.gov Due to the structural similarity between D-arabinose and L-fucose, the cellular glycosylation machinery incorporates arabinose into the N-glycan instead of fucose. nih.govresearchgate.net This method is highly efficient, achieving nearly 100% replacement of fucosylation with arabinosylation without requiring complex genetic engineering of the cell line. tandfonline.comnih.gov Studies have shown that this effect is concentration-dependent, with complete arabinosylation observed at D-arabinose concentrations between 1 mM and 10 mM. nih.gov This approach also has the beneficial side effect of reducing the levels of high-mannose N-glycans, which can be associated with less favorable pharmacokinetic profiles. tandfonline.comnih.gov

| D-Arabinose Concentration | Fucosylated Glycans (%) | Arabinosylated Glycans (%) | High Mannose (Man5) (%) |

|---|---|---|---|

| Control (0 mM) | 94.5 | 0.0 | 2.1 |

| 0.1 mM | 85.1 | 9.4 | 1.9 |

| 1 mM | 0.0 | 95.2 | 1.5 |

| 10 mM | 0.0 | 96.1 | 1.1 |

Data adapted from research findings on mAb-1 expressed in CHO cells, showing mean percentages of specific glycan types. nih.gov

The replacement of fucose with arabinose has a profound positive impact on the therapeutic function of antibodies. The resulting arabinosylated IgGs demonstrate significantly enhanced effector functions. tandfonline.comnih.gov

Enhanced ADCC Activity: Fully arabinosylated antibodies show a marked increase in ADCC activity, comparable to that of completely afucosylated antibodies. tandfonline.comnih.gov This suggests that the methyl group on L-fucose, which is absent in D-arabinose, may be responsible for the steric hindrance that reduces binding to key immune receptors. nih.gov

Increased FcγRIIIa Signaling: The enhanced ADCC is a direct result of increased binding affinity of the antibody's Fc region to the FcγRIIIa receptor on natural killer (NK) cells. tandfonline.comnih.gov Arabinosylated recombinant IgGs facilitate increased FcγRIIIa signaling. tandfonline.com

Reduced Dendritic Cell Uptake: The glycoengineering strategy also leads to a reduction in dendritic cell uptake, which may influence the immunogenicity and pharmacokinetic profile of the therapeutic protein. tandfonline.comnih.gov

Tailoring Glycosylation Profiles (e.g., Arabinosylation as Fucosylation Replacement)

Development of Biochemical Tools and Enzyme Inhibitors Utilizing β-L-Arabinopyranose Scaffolds

The unique structure of arabinose makes it an excellent scaffold for the rational design of highly specific biochemical tools, particularly enzyme inhibitors and activity-based probes (ABPs). These tools are invaluable for identifying and characterizing enzymes within complex biological systems, such as the secretomes of biomass-degrading fungi. nih.gov

Research has focused on developing covalent inhibitors for α-L-arabinofuranosidases, enzymes that cleave α-L-arabinofuranoside linkages in polysaccharides. nih.govacs.org These enzymes are important in both industrial biomass degradation and in the human gut microbiome. nih.govacs.org

Inspired by the structure of cyclophellitol, scientists have designed and synthesized inhibitors with an α-L-arabinofuranose configuration. nih.gov By analyzing the conformational energy landscapes of the natural substrate and potential inhibitors, molecules were designed to mimic the transition state of the enzymatic reaction. nih.govacs.org These mechanism-based inhibitors, such as those featuring a reactive aziridine (B145994) warhead, have been shown to efficiently and covalently label the catalytic nucleophile of retaining α-L-arabinofuranosidases from GH51 and GH54 glycoside hydrolase families. nih.gov

The development of these inhibitors and the corresponding ABPs provides a powerful method for:

Selective detection and identification of α-L-arabinofuranosidases in complex protein mixtures. nih.gov

High-throughput discovery of novel carbohydrate-active enzymes. nih.gov

Characterizing the complex enzymatic systems that organisms use to break down plant polysaccharides. nih.gov

This use of an L-arabinose scaffold demonstrates how fundamental knowledge of carbohydrate structure and enzyme mechanisms can be translated into the creation of sophisticated molecular tools for advanced biochemical research. tandfonline.com

Plant Cell Wall Engineering and Biotechnological Applications of β-L-Arabinopyranose Metabolism

The intricate process of plant cell wall biosynthesis offers numerous targets for genetic engineering aimed at improving biomass quality for various applications, including biofuels and animal feed. A key enzyme in this pathway is UDP-arabinopyranose mutase (UAM), which catalyzes the conversion of UDP-L-arabinopyranose (UDP-Arap) to UDP-L-arabinofuranose (UDP-Araf). nih.govebi.ac.uk Since L-arabinofuranose is the predominant form of arabinose incorporated into cell wall polysaccharides like pectin (B1162225) and hemicellulose, manipulating UAM activity presents a direct strategy for altering cell wall composition. nih.govoup.com

Genetic Manipulation of UDP-Arabinopyranose Mutase for Altered Cell Wall Composition

Genetic manipulation of genes encoding UDP-arabinopyranose mutase, also known as Reversibly Glycosylated Proteins (RGPs), has been successfully employed to modify the arabinose content of plant cell walls. oup.comnih.gov These cytosolic enzymes are pivotal as they are the primary source of UDP-Araf for the biosynthesis of cell wall components and glycoproteins. nih.gov

In Arabidopsis thaliana, the RGP protein family consists of five members, with at least three demonstrating UDP-L-Ara mutase activity. oup.com Studies on knockout mutants of RGP1 and RGP2 revealed a significant decrease in total L-arabinose content in cell wall polysaccharides, ranging from 12% to 31% compared to wild-type plants. oup.com Concomitant downregulation of both RGP1 and RGP2 using RNA interference (RNAi) resulted in plants with cell walls almost entirely devoid of L-arabinose. nih.gov This substantial reduction confirms that these cytosolic RGPs are the exclusive enzymes in Arabidopsis with UDP-Ara mutase activity. oup.com Further analysis of rgp1 and rgp2 mutants showed an accumulation of UDP-Arap and its precursor, UDP-Xylose, consistent with a blockage in the conversion of UDP-Arap to UDP-Araf. nih.gov

These studies collectively demonstrate that targeted genetic manipulation of UAM is a viable and effective strategy for specifically reducing the arabinose content of plant cell walls across different species. The degree of reduction can be modulated, and this alteration directly impacts the cross-linking of cell wall polymers, such as the esterification of hydroxycinnamic acids. frontiersin.orgukri.org

Table 1: Effects of Genetic Manipulation of UDP-Arabinopyranose Mutase on Plant Cell Wall Composition

| Plant Species | Gene(s) Targeted | Method of Manipulation | Key Changes in Cell Wall Composition | Reference(s) |

| Arabidopsis thaliana | RGP1, RGP2 | Knockout mutants | 12–31% reduction in total L-arabinose. oup.com | oup.com |

| Arabidopsis thaliana | RGP1, RGP2 | RNAi (double knockdown) | Almost complete deficiency in cell wall L-arabinose. nih.gov | nih.gov |

| Brachypodium distachyon | BdRGP1 | RNAi | 23–51% reduction in cell wall arabinose; decreased ferulic acid and p-coumaric acid. frontiersin.org | frontiersin.org |

| Oryza sativa (rice) | UAM | RNAi | 6–44% reduction in arabinofuranose; 25–80% reduction in ferulic acid and p-coumaric acid. researchgate.net | researchgate.net |

| Nicotiana tabacum (tobacco) | UAM (all 4 members) | RNAi | Drastic reduction in arabinose/xylose ratio in the xyloglucan-rich fraction; reduction in pectic arabinan (B1173331) content. nih.gov | nih.gov |

Phenotypic and Agronomic Consequences of Modified Arabinosylation in Plants

Altering the arabinosylation of cell wall components through the manipulation of UDP-arabinopyranose mutase or other glycosyltransferases often leads to significant and sometimes severe phenotypic and agronomic consequences. oup.comresearchgate.net These changes highlight the essential role of proper arabinosylation in plant growth and development. oup.comnih.gov

In Arabidopsis, while single knockout mutants of rgp1 or rgp2 show no obvious visible phenotype under normal growth conditions, the simultaneous disruption of both genes is detrimental. nih.govuniprot.org The rgp1 rgp2 double mutant is male gametophyte lethal, with pollen development arrested during mitosis. nih.govuniprot.org Double knockdown lines with severely reduced RGP1 and RGP2 expression that manage to survive exhibit severe developmental defects, including dwarfism. nih.govosti.gov This demonstrates that the interconversion of UDP-Arap and UDP-Araf is indispensable for normal plant development. oup.comnih.gov

Similar severe phenotypes have been observed in other species. In rice, transgenic plants with a greater than 25% reduction in arabinofuranose content due to UAM suppression were dwarfed and infertile. researchgate.net In tobacco, the downregulation of all four UAM members resulted in abnormal leaf development, characterized by callus-like structures and holes in the leaf epidermis. nih.gov These findings suggest that the arabinan side chains of both rhamnogalacturonan-I and arabinoxyloglucan are crucial for normal leaf expansion. nih.gov

In contrast to these severe phenotypes, studies in Brachypodium distachyon have shown that it is possible to achieve significant alterations in cell wall composition with minimal impact on plant stature. frontiersin.org By selecting mutant plants with a normal growth habit, researchers were able to identify lines with reduced cell wall arabinose and improved biomass digestibility without the negative consequence of dwarfism. frontiersin.org This highlights the potential for carefully controlled manipulation of UAM activity to achieve desirable agronomic traits.